molecular formula C7H7N3S B2976845 2-methyl-5-(1H-pyrrol-1-yl)-1,3,4-thiadiazole CAS No. 501650-64-2

2-methyl-5-(1H-pyrrol-1-yl)-1,3,4-thiadiazole

Cat. No. B2976845
CAS RN: 501650-64-2
M. Wt: 165.21
InChI Key: UWMJHYYYSJLIGF-UHFFFAOYSA-N
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Description

The compound “2-methyl-5-(1H-pyrrol-1-yl)-1,3,4-thiadiazole” is a unique chemical with the linear formula C11H12N2 . It has a molecular weight of 172.23 . This compound is part of a collection of rare and unique chemicals provided for early discovery researchers .


Molecular Structure Analysis

The molecular structure of “this compound” is defined by its linear formula C11H12N2 . Further details about its molecular structure are not available in the current search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not available in the current search results. The compound has a molecular weight of 172.23 .

Mechanism of Action

The mechanism of action for “2-methyl-5-(1H-pyrrol-1-yl)-1,3,4-thiadiazole” is not available in the current search results. Pyrrole-containing compounds are known to exhibit diverse biological activities, which suggests that they may interact with various biological targets .

Future Directions

The future directions for research on “2-methyl-5-(1H-pyrrol-1-yl)-1,3,4-thiadiazole” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the diverse nature of pyrrole-containing compounds, this compound may have potential applications in various fields .

properties

IUPAC Name

2-methyl-5-pyrrol-1-yl-1,3,4-thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3S/c1-6-8-9-7(11-6)10-4-2-3-5-10/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWMJHYYYSJLIGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)N2C=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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